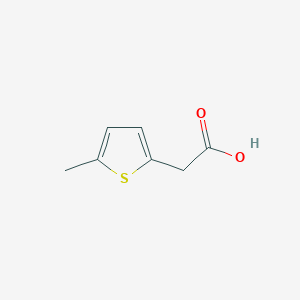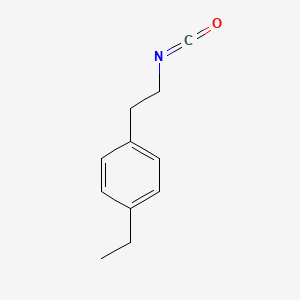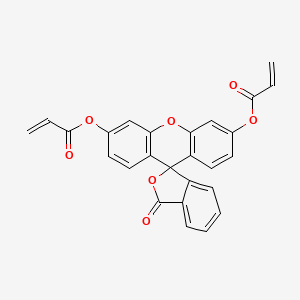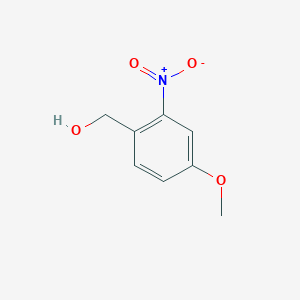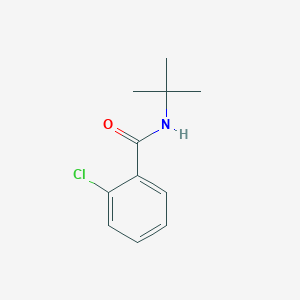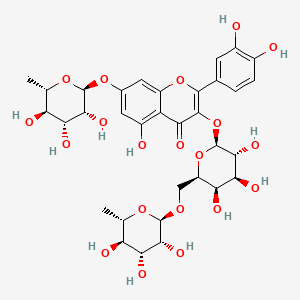
Clovin
Übersicht
Beschreibung
“Clovin” is a compound of the flavonoid class found in the herbs of Viola yedoensis . It is also the name of a company that manufactures washing powders and cleaning products .
Molecular Structure Analysis
“Clovin” has a molecular formula of C33H40O20 . Its average mass is 756.659 Da and its mono-isotopic mass is 756.211304 Da . It has 15 defined stereocenters .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Clusterin in Human Ovarian Cancer
Clusterin (CLU), a multivalent glycoprotein, plays significant roles in the progression, chemoresistance, and metastasis of human ovarian cancer. Different isoforms of CLU, specifically sCLU and nCLU, have contrasting roles in tumor progression and drug resistances. sCLU functions as an antiapoptotic protein and is upregulated in response to chemotherapy, thereby conferring resistance to various cell-death triggers. This highlights the crucial role of CLU gene expression in ovarian cancer progression and resistance to chemotherapy (Li Wei et al., 2009).
2. Genetic Research: The ClinSeq Project
The ClinSeq Project focuses on the use of whole-genome sequencing for clinical research. It aims to explore the genetic architecture of disease and the implementation of genomic technology. This project involves enrolling about 1000 participants for detailed genetic and clinical evaluations, highlighting the potential of large-scale medical sequencing in genomic medicine (L. Biesecker et al., 2009).
3. Bioinformatics and Cloud Computing: CloVR
CloVR, a cloud virtual resource, addresses challenges in bioinformatics analysis of Next-Generation Sequencing (NGS) data. It automates and parallelizes bioinformatics workflows, offering a flexible framework for executing pipelines. CloVR, packaged with various bioinformatics pipelines, is accessible as a virtual machine, highlighting its role in facilitating large-scale genomic data analysis (Mahesh Vangala, 2013).
4. Phytochemistry: Flavonol and Secoiridoid Glycosides from Coutoubea spicata
Research into phytochemistry revealed two flavonol glycosides, clovin and quercetin 3-O-rhamnosyl-(1 → 6)-(4″-trans-p-coumaroyl)galactoside 7-O-rhamnoside, isolated from the aerial parts of Coutoubea spicata. These compounds, including clovin, provide insights into the chemical properties and potential applications of natural products in various fields like medicine and pharmacology (D. Schaufelberger et al., 1987).
5. Anticancer Effects of Kumatakenin from Cloves
Kumatakenin, a flavonoid isolated from cloves, exhibits significant cytotoxic activity in human ovarian cancer cells. It induces apoptosis, regulates proinflammatory mediators, and inhibits the expression of cancer-promoting factors in tumor-associated macrophages, underscoring its potential as an anticancer agent (J. Woo et al., 2017).
6. Clovis Biface Functions in Archaeology
In archaeology, an experimental program investigated microscopic use-wear traces on replica Clovis points and bifaces used in various tasks. This study established the use-wear type, frequency, and distribution in bifacial tool tasks, providing valuable insights into the functions and utilization of ancient Clovis bifaces (Ashley M. Smallwood, 2015).
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXCFJUDBNEMU-QPIZCGMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231489 | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clovin | |
CAS RN |
81970-00-5 | |
| Record name | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81970-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clovin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081970005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)


